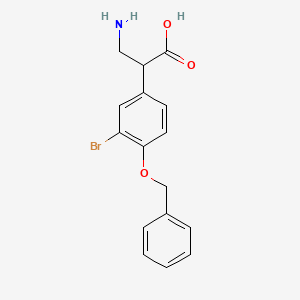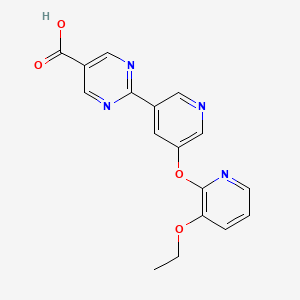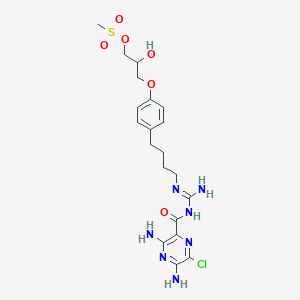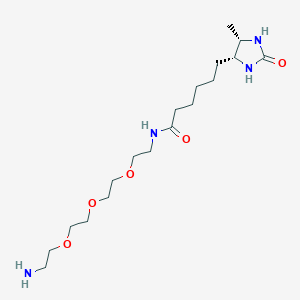
Amine-PEG3-Desthiobiotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amine-PEG3-Desthiobiotin is a compound that combines an amine group, a three-unit polyethylene glycol (PEG3) spacer, and desthiobiotin. Desthiobiotin is a sulfur-free analog of biotin, which binds to streptavidin with high specificity but lower affinity compared to biotin . This compound is widely used in biochemical applications, particularly in affinity purification and protein labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amine-PEG3-Desthiobiotin is synthesized by conjugating the primary amine group to carboxyl groups on surface materials, peptides, or proteins using carbodiimide crosslinkers such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction typically involves activating the carboxyl groups with EDC, which then react with the amine group to form an amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Amine-PEG3-Desthiobiotin primarily undergoes substitution reactions due to the presence of the amine group. It can form stable amide bonds with carboxylic acids in the presence of coupling reagents such as EDC .
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxyl groups to react with the amine group.
NHS (N-hydroxysuccinimide): Often used in conjunction with EDC to improve the efficiency of the coupling reaction.
Major Products Formed
The major product formed from the reaction of this compound with carboxyl groups is an amide bond, resulting in the conjugation of the desthiobiotin moiety to the target molecule .
Scientific Research Applications
Amine-PEG3-Desthiobiotin has a wide range of applications in scientific research:
Mechanism of Action
Amine-PEG3-Desthiobiotin exerts its effects by binding to streptavidin with high specificity. The PEG3 spacer enhances the solubility and stability of the compound, while the desthiobiotin moiety allows for easy elution from streptavidin under mild conditions . This binding mechanism is crucial for its use in affinity purification and protein labeling applications.
Comparison with Similar Compounds
Similar Compounds
Amine-PEG4-Desthiobiotin: Similar to Amine-PEG3-Desthiobiotin but with a four-unit PEG spacer, offering slightly different solubility and stability properties.
Desthiobiotin-PEG3-Azide: Features an azide group instead of an amine, used for click chemistry applications.
Uniqueness
This compound is unique due to its three-unit PEG spacer, which provides an optimal balance between solubility and stability. Its primary amine group allows for versatile conjugation to various biomolecules, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C18H36N4O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1 |
InChI Key |
RDKKYGNEWXGKMS-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)
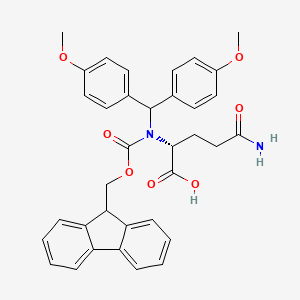

![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
